molecular formula C14H16N4O5S B123320 Sulfadimethoxine N4-Acetate CAS No. 555-25-9

Sulfadimethoxine N4-Acetate

Cat. No.: B123320
CAS No.: 555-25-9
M. Wt: 352.37 g/mol
InChI Key: WIYOSEJTAADVPJ-UHFFFAOYSA-N
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Description

Sulfadimethoxine N4-Acetate is a complex organic compound with the molecular formula C14H16N4O5S . This compound is known for its unique chemical structure, which includes a pyrimidinyl group and a sulfonylphenyl group, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Sulfadimethoxine N4-Acetate primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . By blocking this pathway, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . The downstream effects of this inhibition include a halt in bacterial growth and reproduction, as the bacteria are unable to produce the necessary folic acid .

Pharmacokinetics

Sulfadimethoxine is metabolized by N4-acetylation and N1-glucuronidation , leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Fast acetylators show a shorter half-life for sulfadimethoxine than slow acetylators . Approximately 50–60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40–50% for excretion into bile and faeces .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as antibiotics . The decrease of concentrations were in the range from 4% for sulfadiazine to 22% for N4-acetylsulfamethazine .

Biochemical Analysis

Biochemical Properties

Sulfadimethoxine N4-Acetate is metabolized by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

It has been observed that sulfadimethoxine, a related compound, inhibits the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that sulfonamides, a class of compounds to which this compound belongs, undergo photodegradation under simulated sunlight irradiation . This suggests that this compound may also undergo similar degradation over time.

Dosage Effects in Animal Models

It has been observed that sulfadimethoxine, a related compound, has different pharmacokinetic values in various animals . This suggests that the effects of this compound may also vary with dosage in animal models.

Metabolic Pathways

This compound is metabolized by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . The enzymes or cofactors that it interacts with in these metabolic pathways are yet to be fully identified.

Transport and Distribution

It has been observed that sulfonamides, a class of compounds to which this compound belongs, can be transported in soil columns . This suggests that this compound may also be transported and distributed in a similar manner.

Subcellular Localization

It is known that sulfonamides, a class of compounds to which this compound belongs, can bind to plasma proteins . This suggests that this compound may also bind to proteins and be localized in specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine N4-Acetate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-(((2,6-dim

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOSEJTAADVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204077
Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
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Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-25-9
Record name N4-Acetylsulfadimethoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadimethoxine N4-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]
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Record name SULFADIMETHOXINE N4-ACETATE
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Q & A

Q1: How is sulfadimethoxine N4-acetate excreted from the body compared to sulfadimethoxine itself?

A: Research suggests that this compound is excreted much more efficiently than the parent drug, sulfadimethoxine. This difference is attributed to their renal clearance mechanisms. Studies in dogs show that this compound has a significantly higher clearance ratio compared to sulfadimethoxine. [] This means that a greater proportion of this compound is filtered and eliminated by the kidneys.

Q2: What role does protein binding play in the excretion of sulfadimethoxine and its metabolites?

A: Protein binding appears to significantly influence the excretion of sulfadimethoxine and its biotransformed products. Specifically, sulfadimethoxine N1-glucuronide, another metabolite of sulfadimethoxine, shows a considerably reduced affinity to dog plasma proteins compared to both sulfadimethoxine and this compound. [] This weaker protein binding likely contributes to the higher clearance ratio observed for sulfadimethoxine N1-glucuronide.

Q3: What can you tell us about the tubular secretion of sulfadimethoxine and its metabolites?

A: Research indicates distinct differences in the tubular secretion of sulfadimethoxine and its biotransformed products. While this compound demonstrates considerable proximal tubular secretion, both sulfadimethoxine N1-glucuronide and sulfadimethoxine exhibit insufficient proximal tubular secretion. [] These findings highlight the varying interactions of these compounds with renal transport mechanisms.

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